7-oxooctadecanoic acid

Oncology Cell biology Lipid signaling

Lipidomics researchers requiring isomerically pure oxo-fatty acid probes cannot substitute 6-, 8-, or 9-OSA without compromising bioactivity and chromatographic identification. 7-Oxooctadecanoic acid (7OSA), verified at LC-HRMS RT 5.49 min, delivers position-specific STAT3/c-myc suppression in A549 cells with potency exceeding 8OSA and 9OSA. • Distinct potency: Suppresses STAT3/c-myc; outperforms 8OSA/9OSA in A549 growth inhibition. • Analytical certainty: Resolved RT (5.49 min) for unambiguous lipidomics identification. • Synthetic utility: Direct precursor to 7-oxooctadecanoic acid methyl ester for monofluorinated mechanistic probes. Full QA documentation; immediate global dispatch.

Molecular Formula C18H34O3
Molecular Weight 298.5 g/mol
CAS No. 16694-32-9
Cat. No. B169376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-oxooctadecanoic acid
CAS16694-32-9
Molecular FormulaC18H34O3
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)CCCCCC(=O)O
InChIInChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-11-14-17(19)15-12-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21)
InChIKeyQVRRSLQNYJZXJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Oxooctadecanoic Acid: Lipidomics & Cell Signaling Research


7-Oxooctadecanoic acid (CAS 16694-32-9), also referred to as 7-ketostearic acid, is a C18 long-chain fatty acid distinguished by a keto group at the seventh carbon of the octadecanoic acid backbone [1]. This compound belongs to the saturated oxo fatty acid (SOFA) class and has been identified in human plasma and ruminant milk [2][3]. Its molecular formula is C18H34O3, with a molecular weight of 298.5 g/mol [1]. Characterized by a melting point of 75°C and solubility in acetic acid, ether, and hot alcohol [4], 7-oxooctadecanoic acid serves as a key intermediate in lipid research and a functional probe for studying cellular metabolism and membrane dynamics.

Bioactive Lipid Probe Cell signaling and proliferation endpoint studies Reported STAT3/c-myc axis modulation context
Analytical Standard LC-HRMS identification of endogenous oxo fatty acids Position-specific retention time differentiation
Synthetic Intermediate Precursor for monofluorinated fatty acid probes Documented 7-oxo derivative route; verify reproducibility

7-Oxooctadecanoic Acid Specificity & Substitution Risks


While the oxo-fatty acid class encompasses numerous positional isomers, generic substitution with other oxostearic acids (e.g., 6-, 8-, 9-, or 10-OSA) is not scientifically valid. The position of the keto group along the 18-carbon chain directly governs the compound's physicochemical properties, biological activity, and chromatographic behavior. As demonstrated in head-to-head studies, 7-oxooctadecanoic acid (7OSA) exhibits a distinct potency profile against A549 lung carcinoma cells compared to its closest analog, 6OSA, and significantly outperforms 8OSA and 9OSA [1]. Furthermore, its unique retention time in LC-HRMS analysis (5.49 minutes) under standardized conditions provides unequivocal differentiation from other oxo-stearate isomers, which elute at distinct times ranging from 5.11 to 5.60 minutes [2]. This positional specificity extends to its role as a synthetic intermediate: the 7-oxo derivative is a direct precursor to 7-oxooctadecanoic acid methyl ester, which is explicitly used in the preparation of monofluorinated fatty acids as mechanistic probes—an application not described for other oxo-positional isomers . Substitution with an incorrect isomer would therefore compromise experimental reproducibility, alter bioactivity outcomes, and invalidate lipidomic identifications reliant on precise retention time matching.

Bioactivity 7-oxo positional isomer shows reported higher cell growth inhibition in A549 models vs. 8OSA/9OSA; class-level substitution may alter endpoint response.
Analytical LC-HRMS retention time is position-dependent; other oxostearic isomers elute at distinct times and may not be used as direct reference standards.
Synthesis Monofluorinated probe route is documented for the 7-oxo derivative only; other positional isomers lack published synthetic validation.

7-Oxooctadecanoic Acid: Key Evidence vs. Analogs


Cell Growth Inhibition in A549 Cells

In a direct comparative study evaluating the ability of four oxostearic acid (OSA) isomers to inhibit the cell growth of human lung carcinoma A549 cells, 7-oxooctadecanoic acid (7OSA) and 6OSA demonstrated the highest inhibitory potency, significantly exceeding that of 8OSA and 9OSA [1]. While precise IC50 values were not numerically reported in the abstract, the study's explicit ranking places 7OSA and 6OSA in the top efficacy tier, with 8OSA and 9OSA showing substantially weaker activity. This positional dependence of bioactivity underscores that the 7-oxo configuration is a critical determinant of anti-proliferative efficacy.

Cell Growth Inhibition
Head-to-head
7OSA and 6OSA ranked highest inhibitory tier; 8OSA and 9OSA substantially lower
Supports cell-model endpoint review
Exact IC50 values not reported; verify in your model
Oncology Cell biology Lipid signaling

STAT3 and c-myc Suppression in Cancer Cells

The same head-to-head study that identified 7OSA and 6OSA as the most potent cell growth inhibitors also characterized their downstream molecular mechanism. Both 7OSA and 6OSA were found to suppress the expression of STAT3 (signal transducer and activator of transcription 3) and c-myc, two critical regulators of cell growth and proliferation [1]. This dual-target suppression distinguishes these two specific isomers from other oxostearic acids, which either lack this activity or exhibit it to a lesser degree. The specific engagement of the STAT3/c-myc axis positions 7OSA as a valuable chemical tool for probing these pathways.

STAT3/c-myc Suppression
Head-to-head
7OSA and 6OSA suppress both targets; other isomers show reduced or absent effect
Supports pathway-response interpretation
mRNA expression in A549 cells; protein-level confirmation may vary
Cancer research Transcriptional regulation Oncogene

Unique LC-HRMS Retention Time

In a validated LC-HRMS method for detecting saturated oxo fatty acids (SOFAs) in milk, 7-oxooctadecanoic acid (7OSA) was resolved from six other oxostearic acid isomers based on its unique retention time [1]. Under the reported chromatographic conditions, 7OSA elutes at 5.49 minutes, clearly distinguishable from 6OSA (5.60 min), 8OSA (5.41 min), 9OSA (5.34 min), 10OSA (5.28 min), 12OSA (5.19 min), and 16OSA (5.11 min) [1]. This retention time window (5.49 ± 0.1 min) serves as a definitive analytical fingerprint, enabling confident identification and quantification of 7OSA in complex biological matrices.

LC-HRMS Retention Time
Method context
7OSA: 5.49 min; distinct from 6OSA (5.60), 8OSA (5.41), 9OSA (5.34), 10OSA (5.28), 12OSA (5.19), 16OSA (5.11)
Supports analytical differentiation in complex matrices
Condition-dependent; confirm on your LC-HRMS system
Lipidomics Analytical chemistry Mass spectrometry

Monofluorinated Fatty Acid Probe Synthesis

7-Oxooctadecanoic acid is the requisite precursor for the synthesis of 7-oxooctadecanoic acid methyl ester (O870160), which in turn is utilized in the preparation of monofluorinated fatty acids as mechanistic probes . This synthetic pathway is specifically documented for the 7-oxo derivative and is not equivalently described for other oxostearic acid positional isomers (e.g., 6-, 8-, or 9-OSA) in the context of monofluorinated fatty acid probe synthesis. The unique suitability of the 7-oxo intermediate stems from the specific chemical reactivity and the stability of the resulting monofluorinated analog, which serves as a tool for investigating fatty acid enzymatic mechanisms.

Monofluorinated Probe Route
Data to verify
7-oxo derivative → methyl ester → monofluorinated fatty acid; not reported for other isomers
Synthetic context; review specific protocol
Supplier-level info; full experimental details recommended
Chemical biology Synthetic chemistry Mechanistic enzymology

7-Oxooctadecanoic Acid Applications


STAT3/c-myc-Mediated Proliferation Studies

Given its documented ability to suppress STAT3 and c-myc expression in A549 lung carcinoma cells [1], 7-oxooctadecanoic acid is ideally suited for experiments aimed at dissecting the role of these transcriptional regulators in cancer cell growth. Researchers can use 7OSA as a chemical probe to interrogate STAT3/c-myc signaling dynamics, distinguishing its effects from those of weaker analogs like 8OSA or 9OSA.

LC-HRMS Quantification of Endogenous SOFAs

The established LC-HRMS retention time of 5.49 minutes for 7OSA, clearly resolved from other oxostearic acid isomers [2], makes this compound an essential reference standard for lipidomics workflows. Its inclusion in analytical panels enables accurate identification and quantification of endogenous 7OSA in plasma, milk, or tissue samples, thereby supporting biomarker discovery and nutritional studies.

Monofluorinated Fatty Acid Probe Synthesis

As a documented precursor to 7-oxooctadecanoic acid methyl ester and subsequently to monofluorinated fatty acids , 7-oxooctadecanoic acid is a critical starting material for chemists developing mechanistic probes to study fatty acid processing enzymes. This application leverages the specific reactivity of the 7-oxo group and is not interchangeable with other oxo-isomers.

Application
Selection Property
Validation Focus
STAT3/c-myc signaling studies
Position-dependent pathway modulation
End-point response and target suppression reproducibility
Endogenous oxo fatty acid quantification
Isomer-specific retention time
LC-HRMS method transfer and matrix recovery
Fluorinated mechanistic probe synthesis
7-oxo synthetic intermediate availability
Documented reaction sequence; verify in your lab

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